What is L-Proline-13C5 and its role in metabolic research
What is L-Proline-13C5 and its role in metabolic research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Proline-13C5, a stable isotope-labeled amino acid, and its critical role as a tracer in metabolic research. This document details its properties, experimental applications, and the metabolic and signaling pathways it helps to elucidate.
Introduction to L-Proline-13C5
L-Proline-13C5 is a non-radioactive, stable isotope-labeled form of the amino acid L-proline where all five carbon atoms are substituted with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracking and quantification of proline's metabolic fate within biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications in metabolic research include its use as a tracer for metabolic flux analysis and as an internal standard for accurate quantification of metabolites.[1][2]
Physicochemical Properties of L-Proline-13C5
A clear understanding of the physical and chemical characteristics of L-Proline-13C5 is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | ¹³C₅H₉NO₂ | [2] |
| Molecular Weight | 120.09 g/mol | [2] |
| CAS Number | 201740-83-2 | [2] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% | |
| Storage | Store refrigerated (+2°C to +8°C), protected from light |
Role in Metabolic Research
L-Proline-13C5 is a powerful tool for investigating the complexities of proline metabolism, which is deeply integrated with central carbon metabolism and plays a significant role in various physiological and pathological processes, including collagen synthesis, redox balance, and cancer metabolism.
Tracing Proline Metabolism
By introducing L-Proline-13C5 into a biological system, researchers can trace the labeled carbon backbone as it is incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions, a technique known as metabolic flux analysis.
The major metabolic pathways of proline that can be traced using L-Proline-13C5 include:
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Proline Catabolism: The conversion of proline to glutamate via the intermediate Δ¹-pyrroline-5-carboxylate (P5C). This process is catalyzed by proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH).
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Proline Biosynthesis: The synthesis of proline from glutamate, a reversible pathway involving the enzyme P5C reductase (PYCR).
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Collagen Synthesis: Proline is a major constituent of collagen, where it is often hydroxylated to form hydroxyproline. L-Proline-13C5 can be used to measure the rate of new collagen synthesis.
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TCA Cycle Anaplerosis: The carbon skeleton of proline can enter the tricarboxylic acid (TCA) cycle via its conversion to α-ketoglutarate, an important anaplerotic pathway.
Proline Metabolism Signaling Pathways
Proline metabolism is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and stress responses. L-Proline-13C5 can be employed to study how metabolic fluxes through proline pathways are altered in response to signaling cues or, conversely, how proline metabolism itself influences signaling.
Key signaling pathways influenced by proline metabolism include:
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mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and is sensitive to amino acid availability. Proline has been shown to activate mTORC1 signaling.
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p53 Signaling: The tumor suppressor p53 can induce the expression of PRODH, linking proline catabolism to the regulation of apoptosis and cellular stress responses.
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Hypoxia-Inducible Factor (HIF) Signaling: Proline and its hydroxylated form, hydroxyproline, are involved in the regulation of HIF-1α stability, a key transcription factor in the cellular response to hypoxia.
Quantitative Data from L-Proline-13C5 Tracer Experiments
The following table summarizes quantitative data from a study that utilized ¹³C₅,¹⁵N₁-Proline to assess the efficiency of stable isotope labeling of 4-hydroxyproline (4-Hyp) in collagen produced by human embryonic lung (HEL) fibroblasts. This data highlights how experimental conditions can influence tracer incorporation.
| ¹³C₅,¹⁵N₁-Proline Concentration (mg/L) | Glutamine in Medium | Labeling Efficiency of 4-Hyp (%) (Days 1-4) | Labeling Efficiency of 4-Hyp (%) (Days 4-7) |
| 50 | Present | ~55 | ~65 |
| 200 | Present | ~75 | ~85 |
| 350 | Present | ~80 | ~90 |
| 50 | Absent | ~70 | ~80 |
| 200 | Absent | ~85 | ~95 |
| 350 | Absent | ~90 | >95 |
Data adapted from "Stable Isotope-Labeled Collagen: A Novel and Versatile Tool for Quantitative Collagen Analyses Using Mass Spectrometry"
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment using L-Proline-13C5 in mammalian cell culture, followed by mass spectrometry-based analysis.
Cell Culture and Labeling
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Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a specific cell line of interest) in standard growth medium and culture until they reach the desired confluency (typically 60-80%).
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Media Preparation: Prepare a labeling medium by supplementing a proline-free base medium (e.g., DMEM, RPMI-1640) with L-Proline-13C5 at a concentration typically ranging from the physiological concentration of proline up to several hundred mg/L. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
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Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed L-Proline-13C5 labeling medium.
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Incubation: Incubate the cells for a specific duration to allow for the incorporation of the labeled proline into cellular metabolites and proteins. The labeling time can range from minutes to several days, depending on the turnover rate of the pathways being investigated.
Sample Preparation for Mass Spectrometry
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Metabolite Extraction:
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Aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
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Scrape the cells and collect the cell lysate.
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Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
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Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
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Protein Hydrolysis (for collagen analysis):
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After metabolite extraction, the protein pellet can be hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to release individual amino acids.
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The hydrolysate is then dried and resuspended for analysis.
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Mass Spectrometry Analysis
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (quadrupole time-of-flight) or Orbitrap instrument, coupled with liquid chromatography (LC) is typically used for the analysis of labeled metabolites.
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Chromatography: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like amino acids.
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Mass Spectrometry Parameters:
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Operate the mass spectrometer in a mode that allows for the detection of the different isotopologues of proline and its downstream metabolites (e.g., glutamate, hydroxyproline).
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The mass shift of +5 for fully labeled proline (compared to the unlabeled M+0) and the corresponding shifts in its metabolites are monitored.
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Data Analysis:
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Process the raw mass spectrometry data using specialized software to identify and quantify the different isotopologues.
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Correct for the natural abundance of ¹³C.
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Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of L-Proline-13C5 to its synthesis.
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Visualizations
Metabolic Pathway of L-Proline
Caption: Metabolic fate of L-Proline-¹³C₅ in the cell.
Experimental Workflow for L-Proline-13C5 Tracer Analysis
Caption: A typical experimental workflow for ¹³C tracer studies.
Proline Metabolism and its Interaction with mTOR and p53 Signaling
Caption: Interaction of proline metabolism with mTOR and p53 signaling.
